![molecular formula C25H28FN7O B2520241 1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920226-32-0](/img/structure/B2520241.png)
1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological properties. Although the exact compound is not described in the provided papers, similar compounds with adamantyl and piperazine substituents have been studied for their affinity to serotonin receptors and potential as chemotherapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves the introduction of an adamantyl group and a piperazine moiety into the molecular structure. For instance, the compound 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was synthesized to improve selectivity and affinity for 5-HT1A serotonin receptors over alpha 1-adrenergic receptors. The synthesis process likely involves multiple steps, including the formation of an amide linkage and the attachment of the piperazine ring to the core structure .
Molecular Structure Analysis
The molecular structure of related compounds features a piperazine ring, which is known to adopt a chair conformation, providing a stable scaffold for additional substituents . The adamantyl group is a bulky and rigid moiety that can influence the overall conformation and steric interactions of the molecule. The presence of a triazole or triazoline ring in these compounds suggests a potential for diverse chemical reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The adamantyl group is relatively inert, but the piperazine and triazole rings can participate in various chemical reactions. The triazole ring, in particular, can act as a coordinating ligand to metal ions or engage in hydrogen bonding due to the presence of nitrogen atoms . These interactions can be crucial for the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of an adamantyl group typically increases lipophilicity, which can affect the compound's solubility and membrane permeability. The piperazine ring's chair conformation contributes to the molecule's overall stability. Quantum chemical calculations, including energy, geometrical structure, and vibrational wavenumbers, have been performed on similar compounds to predict their behavior and interactions at the molecular level. Properties such as electric dipole moment, polarizability, and hyperpolarizability are also investigated to understand the electronic characteristics of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Activity
Research on compounds structurally similar to "1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine" has highlighted their synthesis and evaluation for biochemical activities. For instance, studies have explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo, indicating their potential as central 5-HT2 receptor antagonists (Watanabe et al., 1992). Additionally, analogues of the 5-HT1A serotonin antagonist have been synthesized, showing high affinity for 5-HT1A sites with improved selectivity over alpha 1-adrenergic sites, suggesting their utility in further functional studies (Raghupathi et al., 1991).
Antimicrobial and Anti-inflammatory Properties
Compounds related to "1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine" have shown promising antimicrobial and anti-inflammatory activities. For example, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and tested for activity against a variety of bacteria and the pathogenic fungus Candida albicans, as well as demonstrating dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Potential Therapeutic Applications
The structural analogues of "1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine" have been explored for their potential therapeutic applications, particularly in the treatment of neurological disorders. Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, for instance, have been shown to be potent and selective adenosine A2a receptor antagonists with oral activity in rodent models of Parkinson's disease, highlighting the potential for developing new treatments based on these core structures (Vu et al., 2004).
Wirkmechanismus
The mechanism of action of similar compounds has been studied in the context of their anti-proliferative activity towards human tumor cell lines . Molecular docking analysis reveals that some compounds can occupy the positions of NAD cofactor and the histone deacetylase inhibitor EX527 at the active site of SIRT1 enzyme .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential pharmacological properties, given the interesting properties of the adamantane and triazolopyrimidine components . Additionally, further studies could investigate its potential applications in medicinal chemistry, given the versatility of the triazolopyrimidine scaffold .
Eigenschaften
IUPAC Name |
1-adamantyl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN7O/c26-19-1-3-20(4-2-19)33-23-21(29-30-33)22(27-15-28-23)31-5-7-32(8-6-31)24(34)25-12-16-9-17(13-25)11-18(10-16)14-25/h1-4,15-18H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGQRTYPWLKLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2520163.png)


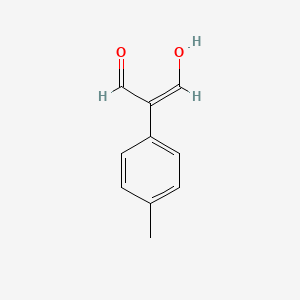
![2-chloro-6-fluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2520167.png)
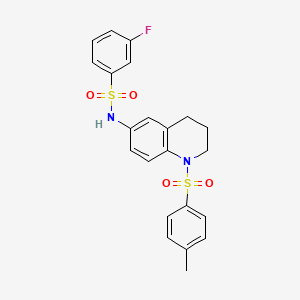
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)
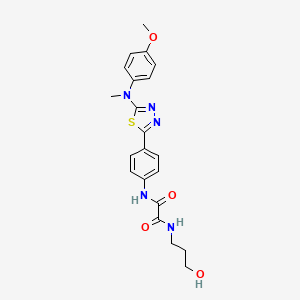
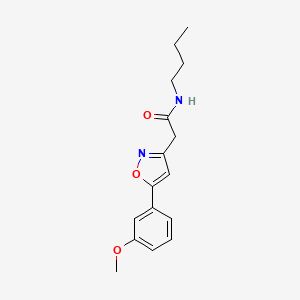
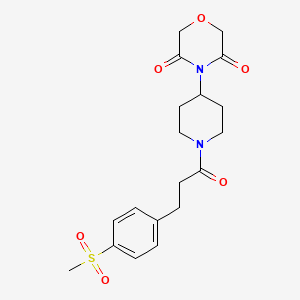


![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)